molecular formula C17H17Cl2NOS B14959292 2-[(3,4-dichlorobenzyl)sulfanyl]-N-(1-phenylethyl)acetamide

2-[(3,4-dichlorobenzyl)sulfanyl]-N-(1-phenylethyl)acetamide

Katalognummer: B14959292
Molekulargewicht: 354.3 g/mol
InChI-Schlüssel: HLPCBPLNGJMKFY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(3,4-dichlorobenzyl)sulfanyl]-N-(1-phenylethyl)acetamide is an organic compound characterized by the presence of a dichlorobenzyl group, a sulfanyl linkage, and an acetamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,4-dichlorobenzyl)sulfanyl]-N-(1-phenylethyl)acetamide typically involves the reaction of 3,4-dichlorobenzyl chloride with thiourea to form 3,4-dichlorobenzyl isothiocyanate. This intermediate is then reacted with N-(1-phenylethyl)acetamide under basic conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-[(3,4-dichlorobenzyl)sulfanyl]-N-(1-phenylethyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the dichlorobenzyl group.

    Substitution: The acetamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dechlorinated derivatives.

    Substitution: Various substituted acetamides.

Wissenschaftliche Forschungsanwendungen

2-[(3,4-dichlorobenzyl)sulfanyl]-N-(1-phenylethyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-[(3,4-dichlorobenzyl)sulfanyl]-N-(1-phenylethyl)acetamide involves its interaction with specific molecular targets. The dichlorobenzyl group can interact with bacterial cell membranes, leading to disruption and cell death. Additionally, the compound may inhibit specific enzymes or signaling pathways involved in inflammation and cancer progression.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • **2-[(3,4-dichlorobenzyl)sulfanyl]-N-(1-phenylethyl)acetamide
  • **2-[(3,4-dichlorobenzyl)sulfanyl]-N-(1-phenylethyl)butanamide
  • **2-[(3,4-dichlorobenzyl)sulfanyl]-N-(1-phenylethyl)propionamide

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dichlorobenzyl group enhances its antimicrobial activity, while the acetamide moiety contributes to its potential therapeutic effects.

Eigenschaften

Molekularformel

C17H17Cl2NOS

Molekulargewicht

354.3 g/mol

IUPAC-Name

2-[(3,4-dichlorophenyl)methylsulfanyl]-N-(1-phenylethyl)acetamide

InChI

InChI=1S/C17H17Cl2NOS/c1-12(14-5-3-2-4-6-14)20-17(21)11-22-10-13-7-8-15(18)16(19)9-13/h2-9,12H,10-11H2,1H3,(H,20,21)

InChI-Schlüssel

HLPCBPLNGJMKFY-UHFFFAOYSA-N

Kanonische SMILES

CC(C1=CC=CC=C1)NC(=O)CSCC2=CC(=C(C=C2)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.